molecular formula C10H12BrNO2 B12282972 3-Amino-4-(4-bromophenyl)butyric acid

3-Amino-4-(4-bromophenyl)butyric acid

Cat. No.: B12282972
M. Wt: 258.11 g/mol
InChI Key: DAUFDZAPQZNOGC-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)butyric acid is an organic compound characterized by the presence of an amino group, a bromophenyl group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene, which is then reduced to 4-bromo-β-phenylethylamine. This intermediate is further reacted with acrylonitrile to yield 3-amino-4-(4-bromophenyl)butyronitrile, which is finally hydrolyzed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-bromophenyl)butyric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(4-bromophenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-bromophenyl)butyric acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for targeted applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

DAUFDZAPQZNOGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br

Origin of Product

United States

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